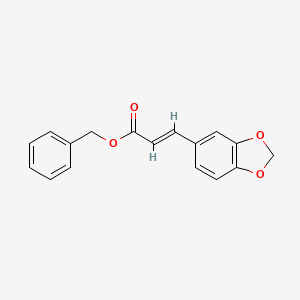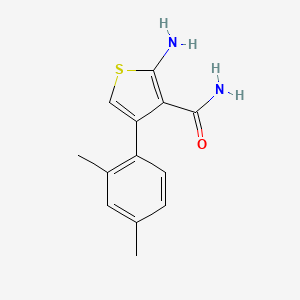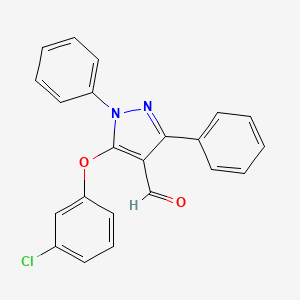
5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenoxy group and two phenyl groups, along with an aldehyde functional group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the 3-chlorophenoxy group: The 3-chlorophenoxy group can be introduced via nucleophilic substitution reactions using 3-chlorophenol and appropriate leaving groups such as halides or tosylates.
Aldehyde functionalization: The aldehyde group at the 4-position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The 3-chlorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed:
Oxidation: 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: Pyrazole derivatives, including 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, are studied for their potential as ligands in coordination chemistry and catalysis.
Biology:
Antimicrobial Activity: Pyrazole derivatives have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Anti-inflammatory Agents: Pyrazole derivatives are investigated for their anti-inflammatory properties and potential use in treating inflammatory diseases.
Anticancer Agents: Some pyrazole derivatives exhibit anticancer activity and are studied for their potential in cancer therapy.
Industry:
Agrochemicals: Pyrazole derivatives are used in the development of pesticides and herbicides due to their biological activity against pests and weeds.
作用机制
The mechanism of action of 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In general, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example:
Enzyme Inhibition: Pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Receptor Modulation: Pyrazole derivatives can modulate receptors involved in cell signaling, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound shares the 3-chlorophenoxy and pyrazole core but differs in the substituents at the 1- and 4-positions.
5-[(3-Chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide: This compound contains a 3-chlorophenoxy group and a pyrazole ring but has different functional groups and a thiazole moiety.
Uniqueness: 5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both phenyl groups and the aldehyde functional group at the 4-position distinguishes it from other pyrazole derivatives and may contribute to its specific applications and properties.
属性
IUPAC Name |
5-(3-chlorophenoxy)-1,3-diphenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-17-10-7-13-19(14-17)27-22-20(15-26)21(16-8-3-1-4-9-16)24-25(22)18-11-5-2-6-12-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUIYUFKYWUFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)OC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2595954.png)

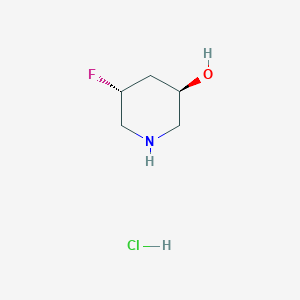
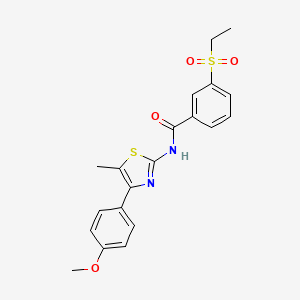
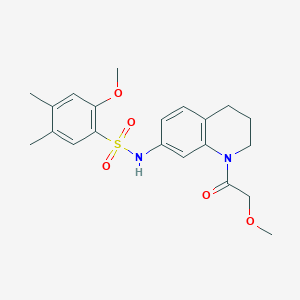
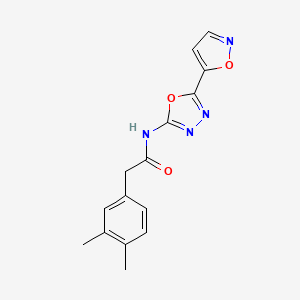
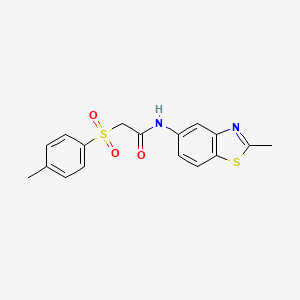
![3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2595967.png)
![1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2595968.png)
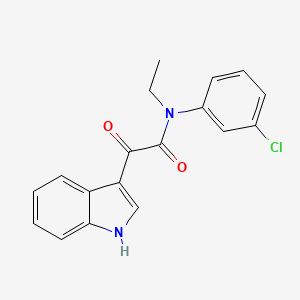
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2595971.png)
